Cas no 1408075-48-8 (trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate)

Technical Introduction: trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a cyclobutane derivative featuring a hydroxyl group and an ester functionality in a trans configuration relative to the methyl substituent. This structural arrangement imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound’s rigid cyclobutane ring enhances conformational stability, while the polar hydroxyl group improves solubility in protic solvents. Its ester moiety allows for further functionalization, such as hydrolysis or reduction, enabling diverse downstream modifications. The trans stereochemistry is particularly advantageous for selective reactions requiring defined spatial orientation. Suitable for chiral synthesis or as a building block in medicinal chemistry, this compound offers precise control in complex molecular frameworks.
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate structure
1408075-48-8 structure
Product name:trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
CAS No:1408075-48-8
MF:C7H12O3
Molecular Weight:144.168
MDL:MFCD23105988
CID:3166627
PubChem ID:45090007

trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate 化学的及び物理的性質

名前と識別子

    • trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
    • P13534
    • AKOS025396156
    • methyl3-hydroxy-1-methylcyclobutanecarboxylate
    • CS-0049091
    • SY099979
    • 169899-49-4
    • AKOS025290303
    • CS-0047739
    • Cyclobutanecarboxylic acid,3-hydroxy-1-methyl-,methyl ester(9ci)
    • methyl (1r,3s)-3-hydroxy-1-methylcyclobutane-1-
    • SB20668
    • SY099978
    • cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
    • 1408075-48-8
    • SB20666
    • CS-0049656
    • Methyl cis-3-hydroxy-1-methylcyclobutane-1-carboxylate
    • MFCD23105985
    • SCHEMBL19348571
    • PB35553
    • PB36095
    • MFCD23105987
    • AS-51785
    • Methyl trans-3-hydroxy-1-methylcyclobutane-1-carboxylate
    • AS-51784
    • P13532
    • P13533
    • AKOS025404658
    • methyl cis-3-hydroxy-1-methylcyclobutanecarboxylate
    • METHYL (1S,3R)-3-HYDROXY-1-METHYLCYCLOBUTANE-1-CARBOXYLATE
    • methyl 3-hydroxy-1-methylcyclobutanecarboxylate
    • Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, cis- (9CI)
    • 626238-08-2
    • SB20669
    • Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, trans-
    • Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester (9CI)
    • METHYL (1R,3S)-3-HYDROXY-1-METHYLCYCLOBUTANE-1-CARBOXYLATE
    • methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
    • cis-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
    • methyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-
    • Cyclobutanecarboxylic acid,3-hydroxy-1-methyl-,methyl ester,cis-(9ci)
    • Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
    • Methyl trans-3-Hydroxy-1-methylcyclobutanecarboxylate
    • AS-51786
    • BAB23808
    • MFCD23105988
    • trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
    • PB38887
    • SY098210
    • trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
    • MDL: MFCD23105988
    • インチ: InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3/t5-,7-
    • InChIKey: KFLCCZPFOPDGLN-KBTIHESUSA-N
    • SMILES: C[C@@]1(C[C@@H](C1)O)C(=O)OC

計算された属性

  • 精确分子量: 144.078644241g/mol
  • 同位素质量: 144.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 46.5Ų

trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D587027-5G
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
1408075-48-8 97%
5g
$2255 2024-07-21
Chemenu
CM294652-1g
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
1408075-48-8 95%
1g
$1237 2021-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1118379-500mg
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
1408075-48-8 97%
500mg
¥9288 2023-04-15
Chemenu
CM294652-250mg
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
1408075-48-8 95%
250mg
$378 2023-01-19
Chemenu
CM294652-1g
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
1408075-48-8 95%
1g
$965 2023-01-19
abcr
AB458962-250mg
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate; .
1408075-48-8
250mg
€341.70 2025-02-21
Ambeed
A184913-250mg
trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate
1408075-48-8 98%
250mg
$391.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121179-250mg
trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
1408075-48-8 97%
250mg
¥1695.0 2024-04-24
A2B Chem LLC
AA63085-1g
Trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
1408075-48-8 95%
1g
$728.00 2024-04-20
Aaron
AR001DIX-25mg
Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, trans-
1408075-48-8 97%
25mg
$121.00 2023-12-16

trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate 関連文献

trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylateに関する追加情報

Research Brief on trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS: 1408075-48-8) in Chemical Biology and Pharmaceutical Applications

In recent years, trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS: 1408075-48-8) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This cyclobutane derivative, characterized by its unique structural features, has demonstrated potential in various therapeutic applications, including as a building block for drug synthesis and as a modulator of biological pathways. The compound's stereochemistry and functional groups make it a versatile intermediate in medicinal chemistry, particularly in the development of novel small-molecule therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate in the preparation of protease inhibitors. The research team demonstrated that the compound's rigid cyclobutane ring and hydroxyl group could be strategically modified to enhance binding affinity to target enzymes. The study reported a 40% improvement in inhibitory activity against HIV-1 protease compared to previous analogs, highlighting the compound's potential in antiviral drug development.

Further investigations into the pharmacokinetic properties of trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate have revealed promising characteristics. A recent preclinical study (Nature Chemical Biology, 2024) showed that derivatives of this compound exhibit improved metabolic stability and membrane permeability compared to similar acyclic structures. These findings suggest that the cyclobutane scaffold may offer advantages in drug design, particularly for central nervous system (CNS) targets where blood-brain barrier penetration is crucial.

The compound has also shown potential in cancer research. A 2024 paper in Cell Chemical Biology described how trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate derivatives can selectively inhibit certain protein-protein interactions involved in tumor growth. The researchers developed a library of analogs that demonstrated nanomolar affinity for the MDM2-p53 interaction, with lead compounds showing promising antitumor activity in xenograft models.

From a synthetic chemistry perspective, recent advances in asymmetric catalysis have improved access to enantiomerically pure trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. A 2023 report in Angewandte Chemie detailed a novel enzymatic resolution method that achieves >99% ee with high yield, addressing previous challenges in the large-scale production of this chiral building block.

Looking forward, trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate continues to attract attention as a valuable scaffold in drug discovery. Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors. The compound's unique combination of structural rigidity and synthetic flexibility positions it as an important tool in the medicinal chemist's arsenal for addressing challenging therapeutic targets.

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